Binding Affinity vs. Native Bombesin
[D-Phe12,Leu14]-Bombesin inhibits 125I-[Tyr4]bombesin binding to rat brain slices with an IC50 of approximately 2 µM [1]. Native bombesin, in contrast, binds with high affinity (Kd approximately 1-3 nM in pancreatic acini) and acts as a full agonist, stimulating amylase secretion [2]. The 10,000-fold reduction in binding affinity following D-Phe12 substitution is a documented structural trade-off for achieving antagonist function [3].
| Evidence Dimension | Binding affinity to bombesin receptors |
|---|---|
| Target Compound Data | IC50 ≈ 2 µM for inhibition of 125I-[Tyr4]bombesin binding |
| Comparator Or Baseline | Native bombesin: Kd ≈ 1-3 nM; (D-Phe12)BN: IC50 ≈ 2 µM; (Tyr4,D-Phe12)BN: IC50 ≈ 2 µM |
| Quantified Difference | ~10,000-fold lower affinity vs. native bombesin agonist; comparable IC50 among D-Phe12-substituted antagonist analogs |
| Conditions | Rat brain slice membrane preparations; 125I-[Tyr4]bombesin as radioligand |
Why This Matters
The consistent IC50 value across D-Phe12-substituted analogs confirms that antagonist activity is driven primarily by the D-Phe12 substitution; selection among these analogs should therefore consider additional differentiating factors such as functional selectivity, cross-reactivity, or in vivo stability rather than binding affinity alone.
- [1] Merali Z, Merchant CA, Crawley JN, Coy DH, Heinz-Erian P, Jensen RT, Moody TW. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists. Synapse. 1988;2(3):282-7. PMID: 2463692. View Source
- [2] Jensen RT, Moody TW, Pert CB, Rivier JE, Gardner JD. Interaction of bombesin and litorin with specific membrane receptors on pancreatic acinar cells. Proc Natl Acad Sci U S A. 1978;75(12):6139-43. PMID: 216018. View Source
- [3] Wang LH, Coy DH, Taylor JE, Jiang NY, Kim SH, Moreau JP, Huang SC, Mantey SA, Frucht H, Jensen RT. Effect of substitutions in position 12 of bombesin on antagonist activity. Peptides. 1990;11(2):351-6. PMID: 1693186. View Source
